molecular formula C31H37ClN4O6 B587011 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride CAS No. 142715-48-8

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride

Cat. No.: B587011
CAS No.: 142715-48-8
M. Wt: 597.1 g/mol
InChI Key: WWCHXVYTCMPAMV-UHFFFAOYSA-N
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Description

CP 100356 hydrochloride is a synthetic compound known for its role as a dual inhibitor of P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP). It is widely used in scientific research due to its ability to inhibit the transport of various substrates across cell membranes, making it a valuable tool in the study of drug resistance mechanisms .

Mechanism of Action

Target of Action

CP 100356 hydrochloride, also known as CP-100356 monohydrochloride, primarily targets the MDR1 (P-gp) and BCRP proteins . These proteins are part of the ATP-binding cassette (ABC) transporter family, which plays a crucial role in the transport of various molecules across cellular membranes . CP 100356 hydrochloride is also a weak inhibitor of OATP1B1 .

Mode of Action

CP 100356 hydrochloride acts as a dual inhibitor of MDR1 (P-gp) and BCRP . It inhibits MDR1-mediated Calcein-AM transport with an IC50 of 0.5 µM and BCRP-mediated Prazosin transport with an IC50 of 1.5 µM . It also weakly inhibits OATP1B1 with an IC50 of approximately 66 µM .

Biochemical Pathways

The inhibition of MDR1 and BCRP by CP 100356 hydrochloride affects the transport of various substrates across cellular membranes . This can impact multiple biochemical pathways, particularly those involving the efflux of drugs and other xenobiotics. By inhibiting these transporters, CP 100356 hydrochloride can potentially increase the intracellular concentrations of certain drugs, enhancing their therapeutic effects .

Pharmacokinetics

It is known to be orally active , suggesting good bioavailability. The compound’s interactions with MDR1, BCRP, and OATP1B1 could also influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary molecular effect of CP 100356 hydrochloride is the inhibition of MDR1 and BCRP transport activity . This can lead to increased intracellular concentrations of certain substrates, potentially enhancing their therapeutic effects . The cellular effects of this compound would depend on the specific cell type and the substrates involved.

Biochemical Analysis

Biochemical Properties

CP 100356 hydrochloride interacts with several biomolecules, primarily enzymes and proteins involved in drug resistance. It has low micromolar to nanomolar potency for inhibiting several MDR-1 substrates (calcein-AM, digoxin) in transfected MDCKII cells . These interactions play a crucial role in the biochemical reactions involving CP 100356 hydrochloride .

Cellular Effects

CP 100356 hydrochloride has notable effects on various types of cells and cellular processes. It inhibits MDR1-mediated Calcein-AM transport and BCRP-mediated Prazosin transport . These influences on cell function impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of CP 100356 hydrochloride involves its interactions at the molecular level. It functions as a non-selective agonist of the serotonin 5-HT2A receptor and a partial agonist of the 5-HT2C receptor. Additionally, it is thought to act as an antagonist of the 5-HT1A receptor .

Dosage Effects in Animal Models

In animal models, the effects of CP 100356 hydrochloride vary with different dosages. For instance, in rats, coadministration with increasing doses of CP 100356 hydrochloride resulted in dramatic increases in systemic exposure of Fexofenadine .

Transport and Distribution

CP 100356 hydrochloride is transported and distributed within cells and tissues. It inhibits MDR1-mediated Calcein-AM transport and BCRP-mediated Prazosin transport . This could involve interactions with transporters or binding proteins, affecting its localization or accumulation.

Subcellular Localization

Given its role as an inhibitor of MDR1 and BCRP, it is likely that it is localized to the cell membrane where these proteins are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP 100356 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of CP 100356 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

CP 100356 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

CP 100356 hydrochloride is extensively used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

  • CP 94,253 dihydrochloride
  • CP 154526 hydrochloride
  • CP 547632 hydrochloride

Uniqueness

CP 100356 hydrochloride is unique due to its dual inhibitory action on both P-glycoprotein and breast cancer resistance protein. This dual action makes it particularly valuable in research focused on overcoming drug resistance, as it can inhibit multiple pathways simultaneously .

Properties

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCHXVYTCMPAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746700
Record name 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142715-48-8
Record name 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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